Methyl β-D-glucuronide sodium salt (CAS 58189-74-5) is a highly soluble, synthetic methyl glycoside utilized primarily as a potent inducer of β-glucuronidase (GUS) expression in Escherichia coli. Unlike reporter substrates that are consumed to produce a detectable signal, this compound functions upstream to upregulate the uidA operon, maximizing intracellular enzyme concentrations prior to or during detection. Supplied as a stable sodium salt with aqueous solubility exceeding 50 mg/mL, it is a critical raw material for formulating rapid microbiological culture media, water quality test kits, and advanced microfluidic biosensors where accelerated time-to-result and strict E. coli specificity are required [1].
Substituting Methyl β-D-glucuronide with native glucuronic acid fails in procurement and assay design because the natural acid is rapidly metabolized by bacteria as a carbon source, leading to transient enzyme induction and potential catabolite repression. Conversely, utilizing the ubiquitous inducer IPTG is ineffective for specific E. coli detection, as IPTG targets the lac operon (β-galactosidase), which identifies general coliforms rather than specifically isolating E. coli. Furthermore, relying solely on expensive fluorogenic reporter substrates (like 4-MUG or X-Gluc) to act as both inducer and reporter significantly delays detection times and increases assay costs. A dedicated, non-metabolizable gratuitous inducer is strictly required to decouple enzyme production from signal generation [1].
In rapid microbiological detection platforms, the addition of Methyl β-D-glucuronide sodium salt as an upstream inducer measurably accelerates the accumulation of GUS. Studies utilizing this inducer alongside chromogenic or fluorogenic substrates have demonstrated the ability to detect low concentrations of E. coli (e.g., 500 organisms) in as little as 4.5 to 9 hours. In contrast, unoptimized commercial methods lacking a dedicated gratuitous inducer often require 13.5 to 18 hours to accumulate sufficient enzyme for a detectable signal [1].
| Evidence Dimension | Time-to-detection for low-titer E. coli |
| Target Compound Data | 4.5 to 9 hours (with Methyl β-D-glucuronide) |
| Comparator Or Baseline | 13.5+ hours (Standard commercial uninduced media) |
| Quantified Difference | 4.5 to 9 hours faster detection |
| Conditions | Microfluidic or bioelectroanalytical detection platforms |
Accelerating time-to-result from an overnight incubation to a single working shift is a primary procurement driver for water quality and food safety testing laboratories.
The diagnostic value of Methyl β-D-glucuronide lies in its selective induction of the uidA operon, which encodes β-glucuronidase—a highly conserved marker present in >95% of E. coli strains. While broad-spectrum inducers like IPTG trigger β-galactosidase production across diverse Enterobacteriaceae (total coliforms), Methyl β-D-glucuronide ensures that only the E. coli-specific GUS pathway is upregulated. This biochemical isolation prevents false positives from non-target coliforms in complex environmental or clinical samples [1].
| Evidence Dimension | Target operon and enzyme specificity |
| Target Compound Data | uidA operon / β-glucuronidase (Specific to E. coli) |
| Comparator Or Baseline | IPTG targeting lacZ operon / β-galactosidase (General coliforms) |
| Quantified Difference | Eliminates cross-reactivity with non-E. coli coliforms |
| Conditions | Differential microbiological culture media formulation |
Procuring the correct specific inducer dictates the diagnostic accuracy of the final commercial assay, directly minimizing false-positive rates.
For industrial manufacturing of diagnostic kits and microfluidic reagents, the physical form of the inducer is critical. The sodium salt of Methyl β-D-glucuronide provides high aqueous solubility (≥50 mg/mL as a clear, colorless solution) compared to free acid or non-derivatized lipophilic forms. This high solubility allows for the preparation of highly concentrated (100x to 1000x) stock solutions in pure water or standard biological buffers without the need for co-solvents like DMSO or ethanol, which can inhibit bacterial growth or interfere with sensitive electrochemical biosensors .
| Evidence Dimension | Aqueous solubility and solvent requirement |
| Target Compound Data | ≥50 mg/mL in pure water |
| Comparator Or Baseline | Free acids or lipophilic analogs requiring organic co-solvents |
| Quantified Difference | 100% aqueous formulation capability |
| Conditions | Stock solution preparation for assay manufacturing at 25°C |
High aqueous solubility streamlines manufacturing workflows and eliminates solvent-induced cytotoxicity in live-cell diagnostic assays.
Methyl β-D-glucuronide sodium salt is an essential raw material for formulating rapid presence/absence and quantitative water testing media. By pre-inducing GUS expression, it allows downstream fluorogenic (e.g., 4-MUG) or chromogenic (e.g., X-Gluc, REG) substrates to be cleaved immediately upon contact, reducing municipal and environmental water testing times from 24 hours to under 9 hours [1].
In advanced bioanalytical devices, such as potentiostatic sensors and microfluidic slipchips, this compound is used to rapidly induce enzyme production in small volumes (nanoliter to microliter scale). Its high solubility and lack of electrochemical interference make it highly suitable for integration into miniaturized, automated E. coli detection platforms [2].
Beyond diagnostics, it is utilized in molecular biology as a gratuitous inducer for recombinant systems utilizing the GUS reporter gene. It provides sustained, high-level induction without being consumed by the host's basal metabolism, ensuring reproducible reporter assays in plant and bacterial genetics .